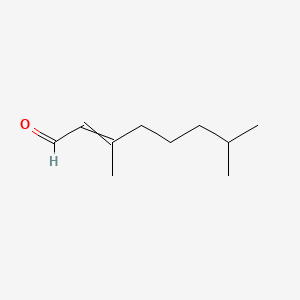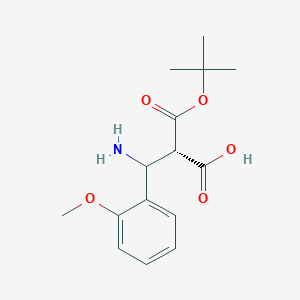
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid typically involves the protection of the amino group using the Boc group. This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like trifluoroacetic acid for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc group provides stability to the amino acid, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Boc-(s)-2-methoxyphenylglycine
- Boc-(s)-amino-(2-methoxyphenyl)acetic acid
Uniqueness
Boc-(s)-3-amino-3-(2-methoxyphenyl)-propionic acid is unique due to its specific structural configuration and the presence of the Boc protecting group. This makes it particularly useful in synthetic chemistry and medicinal research, where stability and reactivity are crucial .
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-2-[amino-(2-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)11(13(17)18)12(16)9-7-5-6-8-10(9)20-4/h5-8,11-12H,16H2,1-4H3,(H,17,18)/t11-,12?/m0/s1 |
InChI Key |
BVLTVLJPXHGJQL-PXYINDEMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](C(C1=CC=CC=C1OC)N)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(C1=CC=CC=C1OC)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B13939806.png)
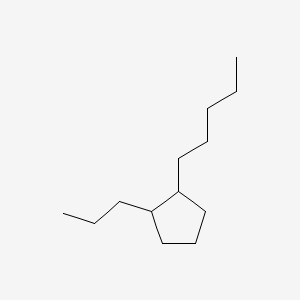
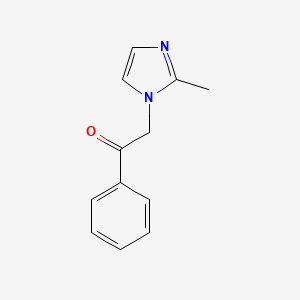

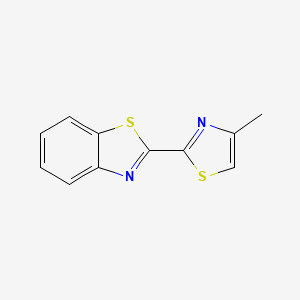

![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
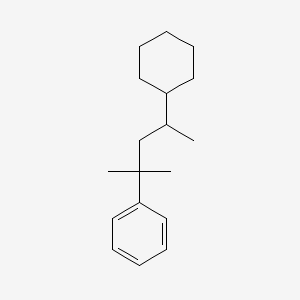
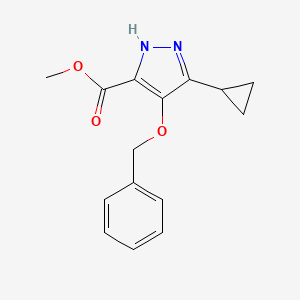
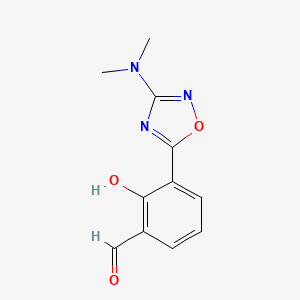
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)

